molecular formula C20H24N4O5S2 B2592993 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-21-9

6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2592993
CAS No.: 449767-21-9
M. Wt: 464.56
InChI Key: YKSGASWWPYIYBU-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core substituted with a methyl group at position 6, a 4-(morpholine-4-sulfonyl)benzamido moiety at position 2, and a carboxamide group at position 2. The morpholine-4-sulfonyl group is notable for its polarity, which may improve pharmacokinetic properties compared to non-polar analogs .

Properties

IUPAC Name

6-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S2/c1-23-7-6-15-16(12-23)30-20(17(15)18(21)25)22-19(26)13-2-4-14(5-3-13)31(27,28)24-8-10-29-11-9-24/h2-5H,6-12H2,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSGASWWPYIYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido group and the morpholine-4-sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thieno[2,3-c]pyridine Derivatives

  • 6-Ethyl-2-(2-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride (MW: 443.97, CAS 1215726-72-9): Differs by an ethyl group at position 6 and a methanesulfonyl-substituted benzamido group. The smaller methanesulfonyl group may reduce solubility compared to morpholine-4-sulfonyl, while the ethyl group increases hydrophobicity .
  • 2-Chloro-N-(2,6-difluorophenyl)acetamide derivatives (e.g., EN300-01614): Shares the thieno[2,3-c]pyridine core but lacks the morpholine-sulfonylbenzamido group. Chloro and difluorophenyl substituents suggest divergent electronic and steric effects .

Thieno[2,3-b]pyridine Derivatives

  • The [2,3-b] pyridine isomer may also influence ring planarity and binding interactions .

Functional Group Comparisons

Sulfonyl-Containing Analogs

  • 6-Methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride (MW: 547.09, CAS 1215566-85-0): The tetrahydroquinoline-sulfonyl group introduces a bulky, aromatic system, likely reducing solubility but enhancing lipophilicity compared to the morpholine-sulfonyl variant .
  • Morpholinothieno[3,2-d]pyrimidines (e.g., EP 2 402 347 A1): Morpholine-linked thienopyrimidines demonstrate the role of morpholine in improving metabolic stability and solubility, a property shared with the target compound .

Amide and Carboxamide Variations

Implications for Drug Design

The morpholine-4-sulfonyl group in the target compound likely confers superior solubility and metabolic stability compared to analogs with methanesulfonyl or tetrahydroquinoline-sulfonyl groups. The methyl substituent at position 6 balances steric effects, while the carboxamide at position 3 provides hydrogen-bonding capacity critical for target engagement. Further studies should explore its enzymatic inhibition profiles relative to these analogs, particularly focusing on sulfonyl-dependent targets like kinases or GPCRs .

Biological Activity

6-Methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O5_{5}S2_{2}
  • Molecular Weight : 464.56 g/mol
  • CAS Number : 449767-21-9
  • IUPAC Name : 6-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Biological Activity Overview

The compound's biological activity has been primarily evaluated through its effects on various cancer cell lines and its mechanism of action as an inhibitor of specific kinases.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings from research on its cytotoxic effects:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung Cancer)1.25Induction of apoptosis
MCF-7 (Breast Cancer)0.95CDK2 inhibition
NCI-H460 (Lung Cancer)0.67Inhibition of Aurora-A kinase
HCT116 (Colorectal Cancer)0.30Cell cycle arrest at SubG1/G1 phase

These results demonstrate the compound's potential as a therapeutic agent against multiple forms of cancer.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has shown to inhibit critical kinases such as Aurora-A and CDK2, which are involved in cell cycle regulation and tumor progression.
  • Induction of Apoptosis : Studies have reported that treatment with this compound leads to increased rates of apoptosis in cancer cells, suggesting a possible pathway for tumor suppression.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.
    "The results indicate that 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H-thieno[2,3-c]pyridine-3-carboxamide effectively induces apoptosis in A549 cells."
  • Breast Cancer Research : Another study focused on MCF-7 breast cancer cells noted that the compound inhibited cell proliferation significantly at low concentrations (IC50_{50} = 0.95 µM), highlighting its potency as a potential treatment.
    "This compound's ability to inhibit CDK2 suggests it could be developed into a therapeutic option for hormone-responsive breast cancers."

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